Phenanthrene-3,4-oxide

Vue d'ensemble

Description

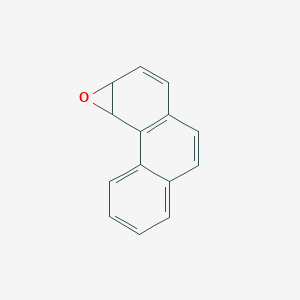

Phenanthrene-3,4-oxide is a chemical compound that belongs to the class of phenanthrene oxides It is characterized by an epoxide group attached to a dihydrophenanthrene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene-3,4-oxide can be achieved through the intermolecular annulation of benzynes with allenes. This method utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors. This protocol features high atom-economy and good functional group compatibility .

Industrial Production Methods

Analyse Des Réactions Chimiques

Table 1: Synthetic Pathways

Thermal Racemization

Phenanthrene-3,4-oxide undergoes spontaneous thermal racemization due to its strained epoxide ring:

-

Mechanism : Epoxide ring-opening via carbocation intermediate, followed by ring re-closure with inversion of configuration .

Table 2: Racemization Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate constant (k) | 3.02 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K, 1 atm | |

| Half-life (t₁/₂) | ~4.6 hours | Ambient temperature |

Enzymatic Hydrolysis

Microbial and mammalian systems metabolize this compound via epoxide hydrolase:

-

Fungal metabolism : Converted to trans-3,4-dihydrodiol by cytochrome P-450 monooxygenase and epoxide hydrolase .

-

Inhibition : Cyclohexene oxide (5 mM) reduces dihydrodiol formation by 70% in Pleurotus ostreatus .

Table 3: Enzymatic Reactions

| Organism/System | Enzyme Involved | Product | Reference |

|---|---|---|---|

| Sphingobium yanoikuyae | Epoxide hydrolase | cis-3,4-dihydrophenanthrene-3,4-diol | |

| Mammalian liver | Microsomal epoxide hydrolase | (–)-(3R,4R)-dihydrodiol |

Oxidation Pathways

This compound participates in oxidative degradation:

-

Atmospheric oxidation : OH radicals initiate reactions, forming phenanthrenequinone and dialdehydes .

-

Bacterial degradation : Soil Pseudomonas cleave the oxide to yield 2-hydroxy-3-naphthoic acid via Fe²⁺-dependent oxygenases .

Table 4: Oxidation Products

| Reaction Type | Conditions | Major Products | Reference |

|---|---|---|---|

| OH radical-initiated | O₂/NO₃ presence | Phenanthrenequinone, diphenic acid | |

| Microbial ring cleavage | Aerobic, cytochrome P-450 | 1-hydroxy-2-naphthaldehyde |

Stability and Environmental Fate

Applications De Recherche Scientifique

Environmental Monitoring

Detection Methods

Phenanthrene-3,4-oxide is often analyzed in environmental samples due to its toxicity and persistence in ecosystems. Recent advancements have led to the development of sensitive detection methods using surface-enhanced Raman spectroscopy (SERS). For instance, a study synthesized a composite material (Fe3O4@PDA@Au@GO) that significantly enhanced the detection of phenanthrene at concentrations as low as .

Table 1: Detection Limits of Phenanthrene Using Various Methods

| Method | Detection Limit | Reference |

|---|---|---|

| SERS with Fe3O4@PDA@Au@GO | ||

| Electrochemical Sensor | 0.01 μg/L | |

| Photochemical Oxidation | Not specified |

Ecotoxicological Studies

This compound exhibits significant effects on aquatic life. Research has shown that it can inhibit the growth of phytoplankton species such as Chlorella vulgaris and Skeletonema costatum, particularly at concentrations of . At this level, growth inhibition reached 69% for C. vulgaris .

Table 2: Effects of Phenanthrene on Phytoplankton Growth

| Species | Concentration (μg/L) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Chlorella vulgaris | 10 | 69 | |

| Skeletonema costatum | 10 | 100 |

Bioremediation Applications

This compound is also relevant in bioremediation processes. Certain microbial strains, such as Mycobacterium aromativorans, have been identified to degrade phenanthrene through various metabolic pathways, including dioxygenation and ring opening . This capability highlights its potential for use in cleaning up contaminated environments.

Case Study: Microbial Degradation of Phenanthrene

A study assessed the degradation pathways of phenanthrene by Mycobacterium aromativorans, demonstrating its efficiency in breaking down this compound into less harmful substances over a period of 90 days. The results indicated significant reductions in phenanthrene concentrations, showcasing the strain's potential for bioremediation efforts .

Chemical Synthesis and Applications

This compound can be synthesized from simpler compounds and has been investigated for its use in creating advanced materials. For example, it has been utilized as a precursor in the synthesis of various functionalized polymers and nanocomposites that exhibit unique electronic properties .

Table 3: Synthesis Pathways for Phenanthrene Derivatives

Mécanisme D'action

The mechanism of action of Phenanthrene-3,4-oxide involves its interaction with biological molecules through the epoxide group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s cytotoxicity is attributed to its ability to interfere with cellular processes by forming adducts with critical biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenanthrene-3,4-diol

- 3,4-Dihydroxy-3,4-dihydrophenanthrene

- Phenanthrene-3,4-oxide

Uniqueness

This compound is unique due to its specific epoxide group attached to the dihydrophenanthrene structure. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

Phenanthrene-3,4-oxide is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activities, particularly its potential toxicity and role in environmental degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity studies, and metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide group at the 3 and 4 positions of the phenanthrene ring system. This structural modification significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

1. DNA Binding and Mutagenicity

This compound has been implicated in DNA binding, which can lead to mutagenic effects. Studies indicate that the epoxide form can interact with DNA, potentially leading to adduct formation and subsequent mutations. For example, it has been shown that similar compounds can bind to DNA through electrophilic attack on nucleophilic sites, leading to structural alterations in the genetic material .

2. Cytotoxicity

Research has demonstrated that phenanthrene derivatives exhibit varying degrees of cytotoxicity depending on their structure. In one study, phenanthrene-based alkaloids showed diminished cytotoxic activities compared to their parent compounds, suggesting that specific functional groups at certain positions (like hydroxyl groups) enhance biological activity . The IC50 values for various phenanthrene derivatives against cancer cell lines have been reported, indicating potential therapeutic applications despite the inherent risks associated with PAHs.

Toxicity Studies

Toxicity assessments have revealed that phenanthrene and its derivatives can induce tumor formation in animal models. In a study involving CD-1 mice treated with phenanthrene, there was an observed increase in papilloma incidences compared to control groups; however, these results were not statistically significant . Another study indicated a low incidence of tumors following long-term exposure to phenanthrene in dermal application models .

Biodegradation Pathways

Certain microorganisms have evolved mechanisms to degrade phenanthrene and its derivatives effectively. For instance:

- Mycobacterium aromativorans strain JS19b1T utilizes phenanthrene as a carbon source through complex metabolic pathways involving dioxygenation and ring-opening reactions .

- Sphingobium yanoikuyae SJTF8 has been shown to degrade over 98% of phenanthrene within four days under laboratory conditions, indicating its potential for bioremediation applications .

These microbial processes highlight the environmental significance of phenanthrene degradation and its implications for pollution management.

Case Study 1: Tumor Promotion in Mice

In a controlled study, female CD-1 mice were treated with phenanthrene followed by tetradecanylphorbol acetate (TPA). The results indicated a higher incidence of papillomas in treated groups compared to controls after 35 weeks, although differences were not statistically significant. This suggests a potential role for phenanthrene as a tumor promoter rather than a direct carcinogen .

Case Study 2: Biodegradation Efficiency

A study on Sphingobium yanoikuyae SJTF8 demonstrated its ability to degrade high concentrations of phenanthrene efficiently. The strain was able to completely degrade 250 mg/L of phenanthrene within 48 hours even under heavy metal stress conditions, showcasing its robustness and potential use in bioremediation strategies .

Summary Table: Biological Activity Overview

Propriétés

IUPAC Name |

14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAOFFXDWCMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960399 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39834-45-2 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39834-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthro(3,4-b)oxirene, 1a,9c-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039834452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.